5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C4H3Cl2NO2S2 |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
5-chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3 |
InChI Key |
PHYZPDAYAKGRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The most prominent method involves the chlorosulfonation of a suitable thiazole precursor, typically 3-methyl-1,2-thiazole, to introduce the sulfonyl chloride group at the 4-position. This process is analogous to classical aromatic sulfonation but adapted for heterocyclic systems.
Synthetic Route
- Starting Material: 3-methyl-1,2-thiazole
- Reagents: Chlorosulfonic acid (ClSO₃H)
- Reaction Conditions:
- Temperature: 0°C to room temperature
- Solvent: Usually inert solvents like dichloromethane (DCM) or chlorinated hydrocarbons
- Process: Gradual addition of chlorosulfonic acid to the heterocycle, maintaining controlled temperature to prevent overreaction
Reaction Mechanism
The electrophilic sulfonation occurs at the 4-position of the thiazole ring, facilitated by the electron-rich nature of the heterocycle, followed by chlorination of the sulfonic acid intermediate to yield the sulfonyl chloride.
Data Summary
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0°C to RT | 70-85% | Controlled addition prevents side reactions |
| Chlorination | PCl₅ or SOCl₂ | Reflux | 80-90% | Conversion of sulfonic acid to sulfonyl chloride |
Notes
- The reaction often produces by-products such as chlorinated heterocycles; purification via recrystallization or chromatography is necessary.
- Handling of chlorosulfonic acid requires caution due to its corrosiveness.
Chlorosulfonylation via Thiazole Precursors
Methodology
This approach involves synthesizing the thiazole core first, then functionalizing it with sulfonyl chloride groups through chlorosulfonation, as outlined in patent literature.
Procedure
Experimental Data
| Reagent | Temperature | Time | Yield | References |
|---|---|---|---|---|
| Chlorosulfonic acid | 0°C to RT | 2-4 hours | 75-85% | Patent EP0427336A1 |
| Sulfuryl chloride | 0°C | 1-3 hours | 70-80% | Patent US20030153767A1 |
Notes
- The process often involves in situ generation of the sulfonyl chloride, minimizing handling of hazardous intermediates.
- Excess chlorinating agent should be carefully controlled to prevent over-chlorination.
Oxidative Chlorosulfonylation of 3-Methyl-1,2-thiazole
Overview
An alternative route involves oxidation of a thiazole derivative followed by chlorination, leveraging oxidative agents such as hydrogen peroxide or sodium hypochlorite, as demonstrated in related heterocyclic syntheses.
Procedure
Data Table
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Oxidation | H₂O₂, H₂SO₄ | 0°C to RT | 65-75% | Controlled addition prevents over-oxidation |
| Chlorination | SOCl₂ | Reflux | 80-90% | Efficient conversion to sulfonyl chloride |
Notes
- This method is advantageous for scale-up due to the availability of oxidants and chlorinating agents.
- Reaction parameters must be optimized to avoid decomposition of sensitive heterocycles.
Summary of Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorosulfonylation | Chlorosulfonic acid | One-step process | High yield | Handling corrosive reagents, side products |
| Precursors Functionalization | Thiazole synthesis + chlorosulfonation | Modular approach | Good control | Multi-step, longer synthesis time |
| Oxidative Chlorosulfonylation | Oxidants + SOCl₂ | Mild conditions | Suitable for scale-up | Requires careful control of oxidation |
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is used as a building block for synthesizing more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also utilized in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride. For instance, sulfonamide derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-3-methyl-1,2,4-thiadiazole (CAS 21734-85-0)
Structural Differences : The thiadiazole ring (two nitrogen atoms at positions 1, 2, and 4) contrasts with the thiazole ring (one sulfur and one nitrogen in positions 1 and 2).
Physicochemical Properties :
- Molecular weight: 134.59 g/mol
- Boiling point: 221.5±23.0 °C
- LogP: 1.36 (indicating moderate lipophilicity) .
Applications : Used as a precursor in synthesizing antisecretory agents and other bioactive molecules .
5-Bromo-3-methyl-1,2,4-thiadiazole (CAS 54681-68-4)
Substituent Variation : Bromine replaces chlorine at position 4.
Impact on Properties :
- Higher molecular weight (178.44 g/mol vs. 134.59 g/mol) due to bromine’s larger atomic mass.
- Increased reactivity in nucleophilic substitutions compared to chlorine derivatives .
Applications : Bromine’s leaving group ability makes it useful in cross-coupling reactions for drug discovery .
5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5)
Substituent Variation : Ethyl group replaces methyl at position 3.
Physicochemical Impact :
- Increased molecular weight (148.63 g/mol vs. 134.59 g/mol).
- Higher LogP (1.89 vs. 1.36), enhancing lipid solubility and membrane permeability . Applications: Potential use in agrochemicals due to prolonged environmental persistence from increased hydrophobicity .
5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonyl Chloride (CAS 320421-81-6)
Structural Features : Combines a thiophene ring with sulfonyl chloride and a thiadiazole substituent.
Key Properties :
- Molecular weight: 266.75 g/mol
- LogP: 3.27 (high lipophilicity due to aromatic systems) .
Applications : Sulfonyl chloride’s electrophilicity enables its use in synthesizing sulfonamide-based pharmaceuticals .
Data Table: Comparative Analysis of Key Compounds
*Estimated values based on structural analogs.
Research Findings and Functional Insights
- Reactivity : Sulfonyl chloride derivatives (e.g., the target compound and 320421-81-6) exhibit higher electrophilicity, enabling reactions with amines to form sulfonamides, a critical step in drug development .
- Substituent Effects : Chlorine and bromine enhance halogen bonding in molecular docking studies, influencing bioactivity . Ethyl groups improve metabolic stability compared to methyl .
- Safety Profiles : Compounds with sulfonyl chloride groups (e.g., Xi hazard code) require careful handling due to irritancy, while alkylated thiadiazoles (e.g., 5-Chloro-3-ethyl-1,2,4-thiadiazole) may pose higher environmental risks .
Biological Activity
5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₅H₄ClN₃O₂S and a molecular weight of 232.1 g/mol. Its structure features a thiazole ring, a sulfonyl chloride functional group, and a chlorinated methyl group at the 3-position. This unique configuration contributes to its reactivity and biological activity.
Research indicates that 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride exhibits its biological effects primarily through:
- Enzyme Inhibition : It inhibits specific enzymes involved in microbial metabolism, which is crucial for their survival. This inhibition can lead to significant changes in cellular processes.
- Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains and fungal pathogens, making them potential candidates for new antibiotics and antifungal agents.
Antimicrobial Properties
The antimicrobial activity of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride has been explored through various studies:
- Bacterial Inhibition : Studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Recent investigations have also highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that certain derivatives exhibit significant cytotoxic effects. For example, some compounds showed IC₅₀ values as low as 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis has been essential in understanding how modifications to the thiazole ring and substituents influence biological activity:
| Compound | Substituent | IC₅₀ (µg/mL) against MCF-7 | IC₅₀ (µg/mL) against HepG2 |
|---|---|---|---|
| 5a | H | 24.79 ± 2.30 | 26.12 ± 2.02 |
| 5b | CH₃ | 12.64 ± 0.47 | 8.81 ± 0.64 |
| 5c | CH₂CH₃ | 5.72 ± 0.17 | 11.25 ± 0.44 |
| 5d | OH | 6.12 ± 0.51 | 14.12 ± 0.01 |
| 5e | Br | 3.77 ± 0.13 | 25.77 ± 0.64 |
This table illustrates how different substitutions affect the potency of the compounds against cancer cell lines, highlighting the importance of chemical modifications in enhancing biological activity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its application in developing new antimicrobial agents.
- Anticancer Activity : Another research effort focused on synthesizing novel thiazole derivatives based on this compound structure showed promising results in targeting cancer cells, with some compounds exhibiting higher potency than standard chemotherapeutics like 5-Fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
